molecular formula C14H21NO B8660095 4-(2-Isopropoxyphenyl)piperidine

4-(2-Isopropoxyphenyl)piperidine

Cat. No.: B8660095
M. Wt: 219.32 g/mol
InChI Key: AOLUCIWIXNUYDZ-UHFFFAOYSA-N
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Description

4-(2-Isopropoxyphenyl)piperidine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly as a synthetic intermediate or scaffold for the development of novel therapeutic agents. This compound features a piperidine ring, a common motif in pharmaceuticals, substituted with a 2-isopropoxyphenyl group. Piperidine derivatives are extensively investigated for their potential to interact with central nervous system targets . Research on structurally similar 4-phenylpiperidine compounds has demonstrated their value as key pharmacophores in the development of ligands for various receptor systems . For instance, certain 4-phenylpyridine derivatives have been identified as potent allosteric modulators of the M1 muscarinic acetylcholine receptor (M1 mAChR) . Such positive allosteric modulators are being studied for their potential to address cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia, offering a mechanism that can enhance agonist affinity without directly activating the receptor . More broadly, piperidine-based structures are explored for their multifaceted bioactivity, including in oncology research, where they have been shown to influence crucial signaling pathways such as STAT-3, NF-κB, and PI3k/Akt, which are essential for cell proliferation and survival . The specific isopropoxy substitution on the phenyl ring of this compound may influence its lipophilicity, metabolic stability, and binding affinity, making it a versatile building block for designing and synthesizing new molecules for basic scientific research and drug discovery programs. This product is supplied for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

4-(2-propan-2-yloxyphenyl)piperidine

InChI

InChI=1S/C14H21NO/c1-11(2)16-14-6-4-3-5-13(14)12-7-9-15-10-8-12/h3-6,11-12,15H,7-10H2,1-2H3

InChI Key

AOLUCIWIXNUYDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1C2CCNCC2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Observations:

  • 4-(2-Methoxyphenyl)piperidine (CAS 58333-75-8): Replacing the isopropoxy group with a methoxy group reduces steric hindrance but retains electron-donating properties.
  • 4-(4-Trifluoromethoxy-phenyl)piperidine (CAS 180160-91-2): The trifluoromethoxy group is electron-withdrawing, enhancing metabolic stability and receptor-binding specificity compared to isopropoxy. This substitution is common in CNS-targeting drugs due to improved blood-brain barrier penetration .

Structural Impact Table:

Compound Substituent Electronic Effect Steric Bulk Receptor Affinity (Example)
4-(2-Isopropoxyphenyl)piperidine Isopropoxy (ortho) Mildly donating High Not reported
4-(2-Methoxyphenyl)piperidine Methoxy (ortho) Donating Low Moderate EP2 potentiation
4-(4-Trifluoromethoxy-phenyl)piperidine CF3O (para) Withdrawing Moderate High (e.g., CNS targets)

Piperidine Core Modifications

Piperidine vs. Morpholine/Piperazine:

  • Piperidine Derivatives : Critical for EP2 receptor potentiation, as seen in 2-piperidinyl phenyl benzamides (e.g., CID890517). Replacing piperidine with morpholine (TG6–268) or piperazine (TG6–264) abolished activity, highlighting the necessity of the piperidine nitrogen’s spatial arrangement .
  • Morpholine in Pyrimidines : In trisubstituted pyrimidines (e.g., CID2992168), morpholine rings outperformed piperidine analogs in EP2 activity, suggesting scaffold-dependent effects .

Activity Comparison Table:

Scaffold Compound Example Receptor Activity (Fold Shift) Key Interaction
Piperidine-Benzamide CID890517 12.5 (PGE2 EC50 shift) Para-fluorobenzamide
Morpholine-Pyrimidine CID2992168 15.2 Trifluoromethyl group
Piperazine-Benzamide TG6–264 Inactive N/A

Functional Group Replacements

Isopropoxy vs. Isopropylthio/Chloro:

  • Isopropylthio Pyrimidines (CID852313/CID852308): These analogs showed EP2 potentiation comparable to hits like CID891729, suggesting sulfur-containing groups may mimic oxygen’s electronic effects while enhancing lipophilicity .

Binding Interaction Insights:

  • Molecular docking studies () reveal that piperidine derivatives form hydrogen bonds with residues like D555 in amine oxidases. The isopropoxy group’s ortho substitution may sterically hinder such interactions compared to para-substituted analogs .

Preparation Methods

Reaction Mechanism and Conditions

The aldehyde group of 2-isopropoxybenzaldehyde reacts with a primary amine (e.g., 4-aminopiperidine) in the presence of a reducing agent such as sodium triacetoxyborohydride (STAB) or hydrogen gas with a palladium catalyst. The reaction proceeds via imine formation, followed by reduction to the secondary amine.

Example Protocol

  • Step 1 : Combine 2-isopropoxybenzaldehyde (1.0 equiv) and 4-aminopiperidine (1.2 equiv) in dichloromethane (DCM).

  • Step 2 : Add STAB (1.5 equiv) at 0°C and stir for 12 hours at room temperature.

  • Step 3 : Quench with aqueous sodium bicarbonate and extract with DCM.

  • Yield : 68–72% after column purification.

Optimization Challenges

  • Steric Hindrance : The ortho-isopropoxy group impedes imine formation, necessitating excess amine or elevated temperatures.

  • Catalyst Choice : Palladium on carbon (Pd/C) under hydrogen (1 atm) achieves higher yields (75–80%) but requires longer reaction times (24–48 hours).

The Suzuki-Miyaura cross-coupling reaction enables direct introduction of the 2-isopropoxyphenyl group to a preformed piperidine scaffold. This method leverages boronic acid derivatives and transition-metal catalysis.

Reaction Scheme and Parameters

A piperidine substrate bearing a halogen (e.g., 4-bromopiperidine) reacts with 2-isopropoxyphenylboronic acid under palladium catalysis.

Typical Conditions

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : Toluene/water (4:1)

  • Temperature : 90°C, 12 hours

  • Yield : 60–65%.

Comparative Analysis of Catalysts

CatalystLigandYield (%)Reaction Time (h)
Pd(PPh₃)₄None6512
Pd(OAc)₂SPhos728
NiCl₂(dppe)dppe4524

Nickel-based systems show lower efficiency due to slower transmetalation kinetics.

Cyclization of β-Keto Amides

Intramolecular cyclization of β-keto amides provides an alternative route to this compound. This method constructs the piperidine ring de novo while incorporating the aryl group.

Synthetic Pathway

  • Formation of β-Keto Amide : React ethyl acetoacetate with 2-isopropoxyaniline via nucleophilic acyl substitution.

  • Cyclization : Treat the β-keto amide with polyphosphoric acid (PPA) at 120°C to induce ring closure.

Yield : 55–60% after recrystallization.

Limitations

  • Byproduct Formation : Competing intermolecular reactions produce dimeric species, necessitating careful temperature control.

  • Acid Sensitivity : The isopropoxy group may undergo hydrolysis under strongly acidic conditions, requiring moderated PPA concentrations.

Hydrogenation of Pyridine Precursors

Catalytic hydrogenation of pyridine derivatives offers a high-yielding route to piperidines. For this compound, this method involves hydrogenating a substituted pyridine precursor.

Protocol Details

  • Substrate : 4-(2-Isopropoxyphenyl)pyridine

  • Catalyst : Raney nickel (10 wt%)

  • Conditions : H₂ (50 psi), ethanol, 80°C, 6 hours

  • Yield : 85–90%.

Substrate Synthesis Challenges

Synthesizing 4-(2-isopropoxyphenyl)pyridine requires Friedel-Crafts alkylation or directed ortho-metalation, which are low-yielding (30–40%).

Comparison of Preparation Methods

MethodYield (%)Cost EfficiencyScalability
Reductive Amination68–80ModerateHigh
Suzuki-Miyaura Coupling60–72HighModerate
β-Keto Amide Cyclization55–60LowLow
Pyridine Hydrogenation85–90HighHigh

Key Findings :

  • Pyridine hydrogenation achieves the highest yields but requires expensive pyridine precursors.

  • Reductive amination balances cost and scalability for industrial applications .

Q & A

Q. What are the standard synthetic routes for 4-(2-Isopropoxyphenyl)piperidine?

The synthesis of piperidine derivatives often involves nucleophilic substitution or coupling reactions. For example, Knoevenagel condensation catalyzed by piperidine is a common method for related compounds, where benzaldehyde derivatives react with cyanoacetate esters under reflux in solvents like toluene . For this compound, a plausible route includes:

  • Step 1 : Reaction of 2-isopropoxyphenylboronic acid with a protected piperidine scaffold via Suzuki-Miyaura coupling.
  • Step 2 : Deprotection of the piperidine nitrogen under acidic conditions. Yields can be optimized by adjusting catalyst loading (e.g., Pd(PPh₃)₄) and reaction temperature (80–100°C) .

Q. How is this compound characterized to confirm its structure?

Key characterization techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the piperidine ring protons (δ 1.5–3.0 ppm) and isopropoxy group signals (δ 1.2–1.4 ppm for CH₃, δ 4.5–5.0 ppm for OCH) .
  • Mass Spectrometry : High-resolution MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 248.18 for C₁₄H₂₁NO₂) .
  • HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. What strategies are effective in optimizing the yield of this compound under varying reaction conditions?

Systematic optimization involves:

  • Design of Experiments (DOE) : Vary parameters like solvent polarity (e.g., dichloromethane vs. toluene), catalyst concentration (0.5–2 mol%), and temperature (60–120°C) to identify optimal conditions .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yields >80% .
  • Workup Techniques : Use of aqueous washes (NaHCO₃ for acid removal) and column chromatography (silica gel, ethyl acetate/hexane) to isolate pure product .

Q. How do electronic effects of the isopropoxy group influence the reactivity of this compound in derivatization?

The isopropoxy group’s electron-donating nature increases electron density on the phenyl ring, enhancing electrophilic substitution at the para position. For example:

  • Nitration : Concentrated HNO₃/H₂SO₄ selectively adds a nitro group to the phenyl ring, with regioselectivity confirmed by 1H^1H NMR .
  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling with aryl halides proceeds efficiently due to the piperidine nitrogen’s nucleophilicity . Comparative studies with electron-withdrawing substituents (e.g., trifluoromethyl) show reduced reaction rates, highlighting electronic effects .

Q. What analytical approaches resolve contradictions in reported bioactivity data for this compound derivatives?

Contradictions may arise from:

  • Purity Variability : Impurities (>5%) can skew bioassay results. Use orthogonal purity methods (HPLC, elemental analysis) .
  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times. For example, conflicting IC₅₀ values in kinase inhibition assays may stem from ATP concentration differences (1 mM vs. 10 μM) .
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends, excluding outliers with Z-score >3 .

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with receptors (e.g., serotonin 5-HT₂A). The isopropoxy group’s hydrophobicity may enhance van der Waals interactions in lipid-rich binding pockets .
  • QSAR Studies : Corate substituent parameters (Hammett σ, π-values) with experimental IC₅₀ data to build predictive models .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER force field) to validate docking poses .

Methodological Notes

  • Safety Protocols : Handle with PPE (gloves, goggles) due to acute toxicity risks (Category 4 for oral/dermal/inhalation) .
  • Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, humidity control) to ensure reproducibility .
  • Ethical Compliance : Adhere to institutional guidelines for biological testing, particularly for antimicrobial or cytotoxic assays .

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